![molecular formula C19H21N3O6S B3531127 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3531127.png)
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, specific structural data for “N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, boiling point, and specific optical rotation. Unfortunately, specific physical and chemical properties for “N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide” are not available .Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and include information on toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for “N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide” is not available .
properties
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-18-13-16(29(26,27)21-10-3-2-4-11-21)8-9-17(18)20-19(23)14-6-5-7-15(12-14)22(24)25/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRWSBNGWMJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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